molecular formula C8H16FNO B1490413 2-(3-(Fluoromethyl)piperidin-1-yl)ethan-1-ol CAS No. 2090959-60-5

2-(3-(Fluoromethyl)piperidin-1-yl)ethan-1-ol

Cat. No.: B1490413
CAS No.: 2090959-60-5
M. Wt: 161.22 g/mol
InChI Key: ZSPAKTUHVIMYPS-UHFFFAOYSA-N
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Description

2-(3-(Fluoromethyl)piperidin-1-yl)ethan-1-ol is a chemical compound that has gained significant attention from the scientific community due to its unique properties and potential applications. It is also known as 2-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-ol hydrochloride .


Molecular Structure Analysis

The molecular weight of this compound is 161.22 g/mol. The InChI code is 1S/C8H14F3NO.ClH/c9-8(10,11)7-2-1-3-12(6-7)4-5-13;/h7,13H,1-6H2;1H .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectroscopic Characterization : The synthesis of derivatives related to 2-(3-(Fluoromethyl)piperidin-1-yl)ethan-1-ol has been explored, including the synthesis of compounds via click chemistry approaches for potential biological applications. These compounds are characterized using techniques like IR, NMR, MS, and crystal XRD analysis to confirm their structure. Cytotoxicity evaluations and docking studies are also conducted to understand their pharmacokinetics nature for further biological applications (Govindhan et al., 2017).

Structural Analysis

  • Crystal and Molecular Structures : Research on 4-benzylpiperidinyl derivatives, including threo-ifenprodil, showcases the determination of crystal structures via X-ray analysis. These studies help understand the conformations of piperidine rings and their interactions within crystals, which are crucial for the design of pharmacologically active compounds (Kubicki & Codding, 2003).

Biological Applications

  • Pharmacological Activity and Docking Studies : Derivatives of this compound are evaluated for pharmacological activities, including their affinity and selectivity towards σ(1) receptors in the central nervous system. The synthesis strategy also allows for the systematic evaluation of intermediate compounds for their pharmacological potential (Maestrup et al., 2011).

Corrosion Inhibition

  • Corrosion Inhibition on Mild Steel : Cadmium(II) Schiff base complexes derived from piperidine derivatives have shown potential as corrosion inhibitors on mild steel surfaces. This application bridges the gap between coordination chemistry and materials engineering, offering insights into the development of new corrosion inhibitors (Das et al., 2017).

Properties

IUPAC Name

2-[3-(fluoromethyl)piperidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO/c9-6-8-2-1-3-10(7-8)4-5-11/h8,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPAKTUHVIMYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCO)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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